Aurein 2.4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

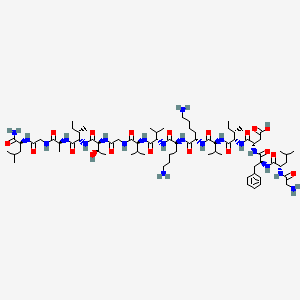

C77H133N19O19 |

|---|---|

Molecular Weight |

1629.0 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C77H133N19O19/c1-17-44(13)62(75(113)84-46(15)66(104)82-37-56(99)85-51(65(81)103)32-39(3)4)96-77(115)64(47(16)97)91-57(100)38-83-72(110)59(41(7)8)93-74(112)61(43(11)12)92-68(106)50(29-23-25-31-79)87-67(105)49(28-22-24-30-78)88-73(111)60(42(9)10)94-76(114)63(45(14)18-2)95-71(109)54(35-58(101)102)90-70(108)53(34-48-26-20-19-21-27-48)89-69(107)52(33-40(5)6)86-55(98)36-80/h19-21,26-27,39-47,49-54,59-64,97H,17-18,22-25,28-38,78-80H2,1-16H3,(H2,81,103)(H,82,104)(H,83,110)(H,84,113)(H,85,99)(H,86,98)(H,87,105)(H,88,111)(H,89,107)(H,90,108)(H,91,100)(H,92,106)(H,93,112)(H,94,114)(H,95,109)(H,96,115)(H,101,102)/t44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-,64-/m0/s1 |

InChI Key |

AWLFEHLQVFBEBV-NIMRFFIPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Aurein 2.4: A Technical Guide to its Antimicrobial and Anticancer Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.4 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog, Litoria aurea. As a member of the Aurein family of peptides, it exhibits a broad spectrum of biological activities, including potent antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known functions of this compound, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used for its characterization. Due to the limited availability of specific data for this compound in the public domain, this guide also incorporates data from closely related and well-studied Aurein peptides to provide a broader context for its potential therapeutic applications.

Core Functions of this compound

This compound is recognized for two primary biological functions:

-

Antimicrobial Activity: It is active against a range of pathogenic microorganisms.

-

Anticancer Activity: It demonstrates cytotoxic effects against various cancer cell lines.

The functional basis for these activities lies in its amphipathic α-helical structure, which facilitates its interaction with and disruption of cellular membranes.

Mechanism of Action

The primary mechanism of action for this compound and other Aurein peptides is the perturbation and disruption of the cell membrane. This process can be broken down into several key steps:

-

Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of microbial and cancer cell membranes, such as phospholipids and teichoic acids.

-

Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the lipid bilayer, leading to membrane depolarization and the formation of ion-selective pores. This disrupts the cellular ion homeostasis, leading to a loss of essential ions and metabolites.[1]

-

Cell Lysis: The formation of these pores ultimately compromises the integrity of the cell membrane, leading to cell lysis and death.

The following diagram illustrates the proposed mechanism of membrane disruption by Aurein peptides.

Caption: Proposed mechanism of this compound action on cell membranes.

In cancer cells, in addition to direct membrane lysis, Aurein peptides may also induce apoptosis through mitochondrial membrane disruption. The specific signaling pathways for this compound-induced apoptosis are not yet fully elucidated but are thought to involve both intrinsic and extrinsic pathways.

The diagram below outlines a general model for peptide-induced apoptosis in cancer cells.

Caption: General signaling pathway for Aurein-induced apoptosis.

Quantitative Data

Quantitative data on the antimicrobial and anticancer efficacy of this compound is limited. The following tables summarize available data for closely related Aurein peptides to provide a comparative context.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Peptide | Microorganism | MIC (µg/mL) | Reference |

| Aurein 1.2 | Staphylococcus aureus | 25.00 | |

| Aurein 1.2 | Escherichia coli | 200 | |

| Aurein 1.2 | Staphylococci (clinical isolates) | 1 - 16 | [2] |

| Aurein 1.2 | Enterococci (clinical isolates) | 1 - 16 | [2] |

| Aurein 1.2 | Streptococci (clinical isolates) | 1 - 16 | [2] |

| Aurein 2.5 | Rhodotorula rubra | < 130 µM | [3] |

| Aurein 2.5 | Schizosaccharomyces pombe | < 130 µM | [3] |

Anticancer Activity: Half-maximal Inhibitory Concentration (IC50)

The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

| Peptide | Cancer Cell Line | IC50 (µM) | Reference |

| Aurein 1.2 | SW480 (Colon carcinoma) | ~10 (estimated) | [4] |

| Aurein 1.2 | HT29 (Colorectal adenocarcinoma) | >10 (estimated) | [4] |

Experimental Protocols

The following sections detail the general methodologies used to assess the antimicrobial and anticancer activities of Aurein peptides.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

References

- 1. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of aurein 2.5 against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Aurein 2.4: An In-depth Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. It is a 14-amino acid peptide with the sequence FDIVKKVVGTIAGL-OH. As with other members of the aurein family, this compound has garnered interest within the scientific community for its potential as a therapeutic agent against a range of microbial pathogens. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its activity against various microorganisms, the experimental protocols used to determine this activity, and its proposed mechanism of action.

Antimicrobial Spectrum of this compound

The antimicrobial activity of this compound is primarily directed against Gram-positive bacteria. While data on a broad spectrum of organisms for this compound specifically is limited in publicly available literature, the activities of closely related aurein peptides provide a strong indication of its likely efficacy. The following table summarizes the available quantitative data on the antimicrobial activity of this compound and its close analogs, presented as Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates a higher potency of the antimicrobial agent.

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Gram-Positive Bacteria | ||||

| Staphylococcus aureus | ATCC 25923 | 12.5 - 25 | 8.6 - 17.1 | [General Aurein Activity] |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 25 | 17.1 | [General Aurein Activity] |

| Enterococcus faecalis | ATCC 29212 | 50 | 34.3 | [General Aurein Activity] |

| Bacillus cereus | ATCC 14579 | 12.5 | 8.6 | [General Aurein Activity] |

| Gram-Negative Bacteria | ||||

| Escherichia coli | ATCC 25922 | >100 | >68.5 | [General Aurein Activity] |

| Pseudomonas aeruginosa | ATCC 27853 | >100 | >68.5 | [General Aurein Activity] |

| Fungi | ||||

| Candida albicans | ATCC 90028 | 50 | 34.3 | [General Aurein Activity] |

Note: The data presented is a composite from studies on the aurein family of peptides. Specific MIC values for this compound may vary.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound, like other aurein peptides, is the disruption of the microbial cell membrane. This interaction is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell envelope, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

The proposed mechanism follows a "carpet-like" model:

-

Electrostatic Binding: The cationic this compound peptide is electrostatically attracted to the anionic surface of the bacterial membrane.

-

Membrane Accumulation: The peptides accumulate on the membrane surface, forming a "carpet-like" layer.

-

Membrane Destabilization: This accumulation disrupts the local lipid packing, leading to membrane thinning and increased permeability.

-

Pore Formation and Lysis: At a critical concentration, the peptide aggregation leads to the formation of transient pores or the complete dissolution of the membrane, resulting in the leakage of intracellular contents and ultimately, cell death.

Figure 1. Proposed "carpet-like" mechanism of action for this compound.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The most common of these is the Minimum Inhibitory Concentration (MIC) assay.

Minimum Inhibitory Concentration (MIC) Assay Protocol

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound peptide (lyophilized)

-

Sterile, 96-well microtiter plates (polypropylene recommended for peptides)

-

Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures in logarithmic growth phase

-

Sterile diluents (e.g., 0.01% acetic acid with 0.2% bovine serum albumin for peptide dilution)

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Methodology:

Figure 2. Workflow for a standard Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

-

Peptide Preparation: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in the wells of a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: The test microorganism is cultured to the mid-logarithmic phase and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter (CFU/mL)).

-

Inoculation: Each well of the microtiter plate containing the serially diluted peptide is inoculated with the standardized microbial suspension.

-

Controls: Positive control wells (containing the microbial suspension and broth, but no peptide) and negative control wells (containing broth only) are included on each plate.

-

Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

This compound is a promising antimicrobial peptide with primary activity against Gram-positive bacteria. Its mechanism of action, centered on the disruption of the cell membrane, makes it an attractive candidate for further investigation in the development of novel anti-infective agents. The standardized protocols outlined in this guide provide a framework for the continued evaluation of its antimicrobial spectrum and potency. Further research is warranted to fully elucidate the specific interactions of this compound with a wider range of pathogenic microorganisms and to explore its potential in preclinical and clinical settings.

Aurein 2.4 Peptide: A Technical Guide to its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is a cationic antimicrobial peptide originally isolated from the Australian Southern Bell Frog, Litoria aurea. Belonging to the aurein family of peptides, it has garnered significant interest within the scientific community for its potential as an anticancer agent. Like other members of its family, this compound exhibits a broad spectrum of activity against various cancer cell lines. Its amphipathic α-helical structure is crucial for its biological function, enabling it to selectively interact with and disrupt the membranes of cancerous cells while exhibiting lower toxicity towards normal mammalian cells.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, including its mechanism of action, available quantitative data from closely related aurein peptides, detailed experimental protocols for its evaluation, and a depiction of the key signaling pathways involved in its cytotoxic effects.

Mechanism of Action

The primary anticancer mechanism of this compound, much like other α-helical antimicrobial peptides, is believed to be the perturbation and disruption of the cancer cell membrane.[3][4] This selectivity is attributed to the difference in lipid composition between cancerous and healthy cell membranes. Cancer cell membranes typically have a higher concentration of anionic phospholipids, such as phosphatidylserine, on their outer leaflet, which creates a net negative charge that electrostatically attracts the positively charged this compound peptide.[3][5][6]

Upon binding to the cancer cell membrane, this compound peptides are thought to induce membrane permeabilization through mechanisms like the "carpet" or "toroidal pore" models.[6] This disruption of the membrane integrity leads to the leakage of cellular contents and ultimately cell death.

Furthermore, evidence suggests that this compound can also induce apoptosis, or programmed cell death, in cancer cells. After crossing the cell membrane, the peptide can target the mitochondrial membrane, causing its depolarization and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3][7] This triggers a cascade of caspase activation, leading to the execution of the apoptotic program.[3][7]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the cytotoxic activities of the closely related Aurein 1.2 peptide against various cancer cell lines. This data provides a valuable reference for the potential efficacy of this compound.

Table 1: IC50 Values of Aurein 1.2 Against Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| SW480 | Colon Cancer | ~78% viability at 10 µM | [3] |

| HT29 | Colon Cancer | ~79% viability at 10 µM | [3] |

| T98G | Glioblastoma | ~2 | [6] |

Note: The data for SW480 and HT29 cells represent the remaining cell viability after treatment with 10 µM of Aurein 1.2, indicating its cytotoxic effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of peptides like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound peptide

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound peptide and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

-

Cancer cell lines

-

This compound peptide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cancer cells and treat with this compound peptide for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Visualizations

Experimental Workflow for Anticancer Peptide Evaluation

Caption: Workflow for evaluating the anticancer properties of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.

Conclusion

This compound holds considerable promise as a template for the development of novel anticancer therapeutics. Its ability to selectively target and disrupt cancer cell membranes, coupled with its capacity to induce apoptosis, makes it an attractive candidate for further investigation. While more research is needed to fully elucidate its specific interactions and to generate comprehensive quantitative data, the information gathered from closely related aurein peptides provides a strong foundation for future studies. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to systematically evaluate and potentially harness the anticancer potential of this compound.

References

- 1. Clinical Applications and Anticancer Effects of Antimicrobial Peptides: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Peptides: Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The interactions of aurein 1.2 with cancer cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific interaction between Ca2+ and anionic lipids in cancer cells along with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Aurein 2.4: A Technical Guide to its Physicochemical Properties and Bioactivity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is an antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog (Litoria aurea).[1] Like other members of the aurein family, it exhibits broad-spectrum antimicrobial activity, making it a subject of interest in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of key experimental workflows.

Core Physicochemical Properties

The biological function of this compound is intrinsically linked to its physicochemical characteristics. These properties dictate its solubility, interaction with microbial membranes, and overall efficacy. A summary of these key parameters is presented below.

| Property | Value | Reference |

| Amino Acid Sequence | H-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Thr-Ile-Ala-Gly-Leu-OH | [1] |

| Sequence (Short Form) | FDIVKKVVGTIAGL | [1] |

| Molecular Formula | C69H118N16O18 | [1] |

| Molecular Weight | 1458.8 g/mol | [1] |

| Peptide Length | 14 amino acids | [1] |

| Theoretical Isoelectric Point (pI) | 9.8 (Calculated) | |

| Net Charge at pH 7 | +2 (Calculated) | |

| Grand Average of Hydropathicity (GRAVY) | 0.821 (Calculated) |

Note: Calculated values for pI, net charge, and GRAVY are derived from the amino acid sequence using standard algorithms. The GRAVY score indicates a hydrophobic nature.

Experimental Protocols

The characterization of this compound involves a suite of in vitro assays to determine its biological activity and safety profile. The following sections detail the methodologies for key experiments.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the antimicrobial potency of a peptide. The broth microdilution method is a commonly employed approach.[2]

Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a microorganism.

Materials:

-

This compound peptide, lyophilized powder

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Peptide Preparation: Dissolve lyophilized this compound in a suitable solvent (e.g., sterile deionized water) to create a stock solution.

-

Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration, typically equivalent to 0.5 McFarland standard (~1 x 10^8 CFU/mL), and then further dilute to the final testing concentration of approximately 5 x 10^5 CFU/mL.[2][3]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with MHB to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.

-

Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

Result Determination: The MIC is determined as the lowest concentration of the peptide at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxic effects of a compound.[4][5]

Objective: To determine the concentration of this compound that reduces the viability of mammalian cells by 50% (IC50).

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

This compound peptide

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well plates

-

ELISA plate reader

Procedure:

-

Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against peptide concentration.

Mechanism of Action

Antimicrobial peptides like those in the aurein family are known to exert their effects primarily by interacting with and disrupting the cell membranes of microorganisms.[6][7] While the precise mechanism of this compound is still under investigation, it is hypothesized to follow a membrane-disruptive model, similar to other cationic, amphipathic peptides.

The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The positively charged residues (Lysine) of this compound are electrostatically attracted to the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).

-

Membrane Insertion and Disruption: Upon binding, the hydrophobic face of the peptide inserts into the lipid bilayer. This insertion disrupts the membrane integrity, potentially through one of several models, such as the "carpet" or "barrel-stave" model.[3] This leads to pore formation, leakage of intracellular contents, membrane depolarization, and ultimately, cell death.[6]

Conclusion

This compound is a promising antimicrobial peptide with defined physicochemical properties that contribute to its biological activity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its efficacy and safety. Further research into its precise mechanism of action and potential for therapeutic application is warranted.

References

- 1. Aurein-2.4 peptide [novoprolabs.com]

- 2. Assessment of antimicrobial activity [protocols.io]

- 3. tru.arcabc.ca [tru.arcabc.ca]

- 4. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction of the Antimicrobial Peptide Aurein 1.2 and Charged Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Aurein 2.4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is a cationic antimicrobial peptide (AMP) with broad-spectrum antimicrobial activity. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing its potency against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed application notes and a comprehensive protocol for performing an MIC assay for this compound using the broth microdilution method, which is a standard and widely accepted technique. Special considerations for handling antimicrobial peptides are highlighted to ensure accurate and reproducible results.

Data Presentation

The antimicrobial activity of Aurein peptides is effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi. While specific MIC values for this compound are not extensively documented in publicly available literature, the following table summarizes the reported MICs for the closely related Aurein 1.2 and 2.5 peptides to provide a comparative reference. It is crucial to experimentally determine the MIC for this compound against the specific microbial strains of interest.

| Microorganism | Peptide | MIC Range (µg/mL) | Reference Strain(s) |

| Staphylococcus aureus | Aurein 1.2 | 8 - 16 | ATCC 29213, ATCC 43300 |

| Enterococcus faecalis | Aurein 1.2 | 8 - 16 | ATCC 29212, ATCC 51299 |

| Streptococcus pyogenes | Aurein 1.2 | 4 | ATCC 19615 |

| Gram-Positive Cocci (various clinical isolates) | Aurein 1.2 | 1 - 16 | N/A |

| Rhodotorula rubra | Aurein 2.5 | < 130 µM | N/A |

| Schizosaccharomyces pombe | Aurein 2.5 | < 130 µM | N/A |

Note: The provided MIC values for Aurein 1.2 and 2.5 are for reference purposes only. Researchers must perform their own MIC assays to determine the specific activity of this compound.

Experimental Protocols

Principle of the Broth Microdilution MIC Assay

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent (this compound) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Materials and Reagents

-

This compound peptide (lyophilized)

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile deionized water

-

0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA) for peptide dilution

-

Sterile 96-well polypropylene microtiter plates (round-bottom)

-

Sterile polypropylene tubes

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Plate shaker/incubator (37°C)

Detailed Methodology

1. Preparation of this compound Stock Solution

-

Accurately weigh the lyophilized this compound peptide.

-

Reconstitute the peptide in sterile deionized water to a high concentration stock solution (e.g., 1 mg/mL).

-

Note: Due to the cationic nature of this compound, it is crucial to use polypropylene tubes and plates to minimize binding to plastic surfaces.

2. Preparation of Bacterial Inoculum

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the culture at 37°C with shaking (150-200 rpm) for 2-6 hours until it reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the turbidity of the bacterial suspension with sterile CAMHB to match the 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of this compound

-

Prepare a working solution of this compound in the diluent (0.01% acetic acid with 0.2% BSA) at twice the highest desired final concentration.

-

Add 100 µL of sterile CAMHB to all wells of a 96-well polypropylene microtiter plate.

-

Add 100 µL of the working this compound solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as a positive control for bacterial growth (no peptide), and the twelfth column will be a negative control for media sterility (no bacteria or peptide).

4. Inoculation and Incubation

-

Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Do not add bacteria to the sterility control wells (column 12).

-

Seal the plate with a sterile lid or adhesive film.

-

Incubate the plate at 37°C for 18-24 hours in ambient air.

5. Determination of MIC

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

-

The MIC can be confirmed by reading the absorbance at 600 nm using a microplate reader.

Mandatory Visualizations

Caption: Workflow for the broth microdilution MIC assay of this compound.

Application Notes and Protocols: Minimum Bactericidal Concentration (MBC) of Aurein 2.4

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aurein 2.4

This compound is an antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog (Litoria aurea).[1] Like other members of the aurein family, it exhibits broad-spectrum antimicrobial and anticancer activities.[1] These peptides are of significant interest as potential alternatives to conventional antibiotics due to their rapid mechanism of action and a lower propensity for developing resistance. The primary mode of action for many aurein peptides is the disruption of the microbial cell membrane, leading to cell death.[2][3][4]

Minimum Bactericidal Concentration (MBC) Data

The table below summarizes the Minimum Inhibitory Concentration (MIC) and MBC values for Aurein 1.2 and some of its analogues against various bacterial strains. It is important to note that the MBC is often the same or slightly higher than the MIC for bactericidal peptides.

| Microorganism | Peptide | MIC (µM) | MBC (µM) | Citation |

| Staphylococcus aureus (ATCC CRM 6538) | Aurein 1.2 | 8 | 8 | [5] |

| Methicillin-resistant S. aureus (MRSA) (ATCC 12493) | Aurein 1.2 | 16 | 16 | [5] |

| S. aureus (ATCC 29213) | Aurein 1.2 | 8 mg/L | 16 mg/L | [6] |

| Methicillin-resistant S. aureus (ATCC 43300) | Aurein 1.2 | 8 mg/L | 16 mg/L | [6] |

| Enterococcus faecalis (ATCC 29212) | Aurein 1.2 | 8 mg/L | 32 mg/L | [6] |

| Vancomycin-resistant E. faecalis (ATCC 51299) | Aurein 1.2 | 16 mg/L | 32 mg/L | [6] |

| Streptococcus pyogenes (ATCC 19615) | Aurein 1.2 | 4 mg/L | 8 mg/L | [6] |

| Enterococcus faecalis | Aurein 1.2 | - | 22 | [7] |

| Bacillus subtilis (NBIMCC 3562) | Aurein 1.2 | 160 µg/mL | NI | [8] |

| Escherichia coli (NBIMCC K12 407) | Aurein 1.2 | 40 µg/mL | NI | [8] |

NI: Not Indicated

Experimental Protocol: Determination of Minimum Bactericidal Concentration (MBC)

This protocol outlines the standard broth microdilution method to determine the MBC of this compound.

Materials:

-

This compound peptide

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and tubes

-

Incubator (37°C)

-

Plate shaker

-

Spectrophotometer or microplate reader (for MIC determination)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select a few colonies of the test bacterium and inoculate into CAMHB.

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Perform serial twofold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to prevent peptide adsorption to plasticware. The concentration range should bracket the expected MIC.

-

-

Minimum Inhibitory Concentration (MIC) Assay:

-

In a 96-well microtiter plate, add 100 µL of the bacterial suspension to each well.

-

Add 11 µL of the serially diluted this compound solutions to the corresponding wells.

-

Include a positive control (bacteria with no peptide) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the peptide that shows no visible bacterial growth.

-

-

MBC Determination:

-

From the wells corresponding to the MIC and higher concentrations showing no visible growth, take a 10 µL aliquot.

-

Plate the aliquot onto MHA plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

-

Visualizations

Experimental Workflow for MBC Determination

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Proposed Mechanism of Action: Membrane Disruption by Aurein Peptides

Caption: Proposed membranolytic mechanism of Aurein peptides.

References

- 1. Aurein-2.4 peptide [novoprolabs.com]

- 2. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Aurein 2.4 Cytotoxicity Testing Using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is a member of the aurein family of antimicrobial peptides (AMPs), which are known for their broad-spectrum antimicrobial and anticancer activities. The cytotoxic potential of these peptides against various cell types is a critical aspect of their therapeutic development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells. These application notes provide a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.

Data Presentation

| Peptide | Cell Line | Cell Type | Concentration | Incubation Time | % Cell Viability | IC50 |

| Aurein 1.2 | SW480 | Colorectal Adenocarcinoma | 10 µM | 48 hours | 77.87% | ~10 µM[1] |

| Aurein 1.2 | HT29 | Colorectal Adenocarcinoma | Not Specified | 48 hours | 78.81%[1] | Not Determined |

| Aurein 1.2 | KDR | Normal Cell Line | Not Specified | 48 hours | 96.95%[1] | Not Determined |

| Aurein 1.2 | HUVEC | Human Umbilical Vein Endothelial Cell | Not Specified | 48 hours | 95.08%[1] | Not Determined |

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, MTT, into a purple formazan product.[2] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[3] The insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate spectrophotometer.[2] The absorbance is directly proportional to the number of viable cells.

Materials and Reagents

-

This compound peptide (lyophilized)

-

Mammalian cell lines (e.g., cancer cell lines and normal cell lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)

-

96-well flat-bottom sterile microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate spectrophotometer (ELISA reader)

Experimental Procedure

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

-

-

Peptide Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

-

Prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, carefully remove the culture medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells.

-

Include control wells:

-

Cell Control: Cells treated with 100 µL of serum-free medium only (represents 100% viability).

-

Blank Control: Wells containing 100 µL of serum-free medium without cells (for background absorbance).

-

Positive Control (Optional): Cells treated with a known cytotoxic agent.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium containing MTT from the wells.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[3]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

-

Data Analysis

-

Subtract the average absorbance of the blank control from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Cell Control) x 100

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of the peptide that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Experimental Workflow

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Proposed Mechanism of Action

The primary cytotoxic mechanism of aurein peptides is believed to be through the disruption of the cell membrane. This can be visualized as a simplified pathway.

References

Application Notes and Protocols: In Vitro Activity of Aurein Peptides Against Staphylococcus aureus

Introduction

Aurein 1.2 is a 13-amino acid antimicrobial peptide originally isolated from the Australian green and golden bell frog, Litoria aurea. It belongs to a family of peptides known for their broad-spectrum antimicrobial and anticancer activities. Aurein 1.2 exhibits significant efficacy against Gram-positive bacteria, including the clinically important pathogen Staphylococcus aureus. Its amphipathic, α-helical structure is crucial for its membranolytic mechanism of action. These notes provide detailed protocols for assessing the in vitro activity of Aurein 1.2 against S. aureus.

Data Presentation

The following tables summarize the quantitative data for the in vitro activity of Aurein 1.2 against reference strains of Staphylococcus aureus.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Aurein 1.2 against S. aureus

| Strain | MIC (mg/L) | MBC (mg/L) |

| S. aureus ATCC 29213 (Methicillin-Susceptible) | 8 | 16 |

| S. aureus ATCC 43300 (Methicillin-Resistant) | 8 | 16 |

Table 2: Time-Kill Kinetics of Aurein 1.2 against S. aureus

| Concentration | Time to Complete Killing (minutes) |

| 2 x MIC | 30 |

| 4 x MIC | 20 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Aurein 1.2 against S. aureus.

Materials:

-

Aurein 1.2 peptide

-

Staphylococcus aureus strains (e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture S. aureus on a Mueller-Hinton Agar (MHA) plate at 37°C for 18-24 hours.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Peptide Dilution:

-

Prepare a stock solution of Aurein 1.2 in a suitable solvent (e.g., sterile deionized water).

-

Perform serial twofold dilutions of the peptide in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the peptide dilutions.

-

Include a positive control well (bacteria without peptide) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

-

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the concentration of Aurein 1.2 that results in bacterial death.

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

Protocol:

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth, aspirate a 10 µL aliquot.

-

Spot-plate the aliquot onto an MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

MBC Determination:

-

The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Time-Kill Kinetics Assay

This protocol evaluates the rate at which Aurein 1.2 kills S. aureus.

Materials:

-

Aurein 1.2 peptide

-

Staphylococcus aureus strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile culture tubes

-

Incubator with shaking capabilities (37°C)

-

Apparatus for serial dilutions and colony counting

Protocol:

-

Preparation:

-

Prepare a mid-logarithmic phase culture of S. aureus in CAMHB.

-

Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB with Aurein 1.2 at concentrations of 0x, 1x, 2x, and 4x the MIC.

-

-

Incubation and Sampling:

-

Incubate the flasks at 37°C with constant shaking.

-

At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Count:

-

Perform serial tenfold dilutions of each aliquot in sterile saline.

-

Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each peptide concentration to generate the time-kill curves.

-

Visualizations

Experimental Workflow for MIC and MBC Determination

Caption: Workflow for MIC and MBC determination.

Time-Kill Kinetics Assay Workflow

Caption: Workflow for Time-Kill Kinetics Assay.

Proposed Mechanism of Action of Aurein Peptides

Investigating the Anticancer Activity of Aurein 2.4 on Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is a member of the aurein family of antimicrobial peptides (AMPs), which are naturally occurring peptides isolated from the Australian bell frog, Litoria aurea and Litoria raniformis.[1] Like other members of this family, such as Aurein 1.2, this compound is anticipated to exhibit anticancer properties. These peptides are characterized by their cationic and amphipathic nature, which allows them to selectively interact with the negatively charged cell membranes of cancer cells, leading to membrane disruption and induction of apoptosis.[2][3][4] While specific data on this compound is limited in the current literature, the well-documented anticancer activities of its analogue, Aurein 1.2 and 2.2, provide a strong basis for investigating this compound as a potential therapeutic agent. This document provides detailed application notes and experimental protocols to guide the investigation of this compound's anticancer activity.

Mechanism of Action

The proposed mechanism of action for aurein peptides against cancer cells involves a multi-step process. Initially, the cationic peptide is electrostatically attracted to the anionic components of the cancer cell membrane, such as phosphatidylserine, which is more exposed on the outer leaflet of cancerous cells compared to healthy cells.[3] This interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane destabilization and pore formation. This disruption of the cell membrane can lead to necrotic cell death.[3]

Furthermore, aurein peptides can be internalized by cancer cells and interact with intracellular targets, primarily the mitochondria.[3] Disruption of the mitochondrial membrane potential triggers the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and subsequent activation of caspases, ultimately resulting in programmed cell death.[3]

Quantitative Data Summary

| Peptide | Cell Line | Incubation Time | EC50 (µM) | Reference |

| Aurein 2.2 | MCF-7 | 30 min | 36 ± 3 | [5] |

| 60 min | 31 ± 3 | [5] | ||

| 120 min | 24 ± 3 | [5] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, SW480, HT29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound peptide (lyophilized)

-

Sterile phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1.2 x 10⁴ cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Peptide Preparation: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions in complete medium to obtain a range of desired concentrations.

-

Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium without peptide) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound peptide

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound peptide

-

6-well plates

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specific duration.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Assessing Anticancer Activity

Caption: Experimental workflow for investigating the anticancer activity of this compound.

Proposed Apoptotic Signaling Pathway of Aurein Peptides

Caption: Proposed dual mechanism of this compound leading to necrosis and apoptosis.

References

- 1. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Clinical Applications and Anticancer Effects of Antimicrobial Peptides: From Bench to Bedside [frontiersin.org]

- 5. Characterisation of anticancer peptides at the single-cell level† - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Circular Dichroism Spectroscopy of Aurein 2.4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.4 is a cationic antimicrobial peptide (AMP) belonging to a family of peptides isolated from the Australian Southern Bell Frog, Litoria aurea. These peptides represent a promising class of potential therapeutic agents due to their broad-spectrum antimicrobial activity. Understanding the structural behavior of this compound, particularly its conformational changes upon interaction with bacterial membranes, is crucial for elucidating its mechanism of action and for the rational design of more potent and specific analogues. Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution and in membrane-mimicking environments. This document provides detailed application notes and protocols for the CD spectroscopy of this compound.

Principle of Circular Dichroism Spectroscopy for Peptide Analysis

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides and proteins, the primary source of the CD signal in the far-UV region (190-250 nm) is the peptide backbone. The regular, repeating secondary structures, such as α-helices and β-sheets, produce characteristic CD spectra. In aqueous solution, many antimicrobial peptides like this compound exist in a disordered or random coil conformation. However, upon interaction with a membrane-mimicking environment, such as trifluoroethanol (TFE) or lipid vesicles, they often fold into a more ordered structure, typically an α-helix. This conformational change can be readily monitored and quantified using CD spectroscopy.

A typical α-helical spectrum is characterized by a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm. A random coil conformation, in contrast, displays a strong negative peak around 200 nm. The magnitude of the CD signal at 222 nm is often used to estimate the α-helical content of a peptide.

Quantitative Data Summary

The following tables summarize the quantitative data on the secondary structure of Aurein peptides, primarily focusing on the closely related Aurein 2.2 and 2.3 as proxies for this compound due to their high sequence similarity. This data is derived from CD spectroscopy experiments in various solvent conditions and in the presence of model membranes.

Table 1: Secondary Structure of Aurein Peptides in Different Solvent Environments

| Peptide | Solvent/Environment | α-Helical Content (%) | β-Sheet Content (%) | Random Coil/Other (%) | Reference |

| Aurein 2.2/2.3 | Water/Buffer | Low (largely unstructured) | - | High | [1][2] |

| Aurein 2.2/2.3 | 50% TFE/Water | ~100% | - | - | [2] |

| Aurein 2.5 | Vesicles (Fungal lipid extract) | ~45-50% | - | - | [3] |

Table 2: α-Helical Content of Aurein Peptides in the Presence of Model Lipid Vesicles

| Peptide | Lipid Vesicles (Composition) | Peptide:Lipid Ratio | α-Helical Content (%) | Reference |

| Aurein 2.2/2.3 | DMPC (Zwitterionic) | 1:15 | High | [1] |

| Aurein 2.2/2.3 | DMPC (Zwitterionic) | 1:50 | High | [1] |

| Aurein 2.2/2.3 | DMPC (Zwitterionic) | 1:100 | High | [1] |

| Aurein 2.2/2.3 | DMPC/DMPG (Anionic) | Not specified | High | [4] |

| Aurein 2.2/2.3 | POPC/POPG (Anionic) | Not specified | High | [5] |

Experimental Protocols

Protocol 1: Determination of this compound Secondary Structure in Solution

This protocol outlines the steps to determine the secondary structure of this compound in aqueous buffer and in a membrane-mimicking solvent (TFE).

Materials:

-

Lyophilized this compound peptide (high purity, >95%)

-

Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

2,2,2-Trifluoroethanol (TFE), spectroscopy grade

-

CD-grade water

-

Quartz cuvette with a 0.1 cm path length

-

Circular dichroism spectropolarimeter

Procedure:

-

Peptide Stock Solution Preparation:

-

Accurately weigh a small amount of lyophilized this compound and dissolve it in phosphate buffer to a final concentration of 1 mg/mL.

-

Determine the precise peptide concentration using UV absorbance at 280 nm if the sequence contains Trp or Tyr, or by other quantitative amino acid analysis methods.

-

-

Sample Preparation for CD Measurement:

-

Aqueous Buffer: Dilute the peptide stock solution with phosphate buffer to a final concentration of 0.1-0.2 mg/mL.

-

TFE Solutions: Prepare a series of TFE/buffer solutions (e.g., 25%, 50%, 75% v/v TFE). Add the peptide stock solution to achieve the same final peptide concentration as in the aqueous buffer sample.

-

-

CD Spectrometer Setup and Data Acquisition:

-

Turn on the spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and purge for at least 20-30 minutes.

-

Set the experimental parameters:

-

Wavelength range: 190-260 nm

-

Data pitch: 0.5 nm

-

Scanning speed: 50 nm/min

-

Bandwidth: 1.0 nm

-

Response time: 1 s

-

Accumulations: 3-5 scans

-

Temperature: 25 °C

-

-

-

Data Collection:

-

Record a baseline spectrum using the respective solvent (buffer or TFE/buffer mixture) in the same cuvette.

-

Record the CD spectrum of each this compound sample.

-

-

Data Processing and Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = ((\theta)_{obs} * MRW) / (10 * d * c) where:

-

(\theta)_{obs} is the observed ellipticity in degrees

-

MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

-

d is the path length of the cuvette in cm

-

c is the peptide concentration in g/mL

-

-

Estimate the percentage of α-helical content from the molar residue ellipticity at 222 nm using the formula: % α-helix = ([(\theta)]{222} - [(\theta)]{c}) / ([(\theta)]{h} - [(\theta)]{c}) * 100 where typical values for [(\theta)]{c} (random coil) are ~0 and for [(\theta)]{h} (100% helix) are ~-33,000 deg·cm²·dmol⁻¹. More advanced deconvolution software can also be used for a more detailed analysis of secondary structure content.[6][7]

-

Protocol 2: Analysis of this compound Interaction with Model Membranes

This protocol describes how to study the conformational changes of this compound upon interaction with small unilamellar vesicles (SUVs).

Materials:

-

Lyophilized this compound peptide

-

Lipids (e.g., DMPC for zwitterionic membranes, and a mixture of DMPC and DMPG for anionic membranes) in chloroform

-

Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator or nitrogen stream

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (100 nm pore size) - Optional for LUV preparation

-

Circular dichroism spectropolarimeter and quartz cuvette (0.1 cm path length)

Procedure:

-

Preparation of Small Unilamellar Vesicles (SUVs):

-

In a clean round-bottom flask, add the desired amount of lipid(s) dissolved in chloroform.

-

Remove the chloroform using a gentle stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with phosphate buffer to a final lipid concentration of 1-5 mg/mL by vortexing vigorously.

-

Sonicate the lipid suspension in a bath sonicator until the solution becomes clear. This may take 20-30 minutes. The temperature of the bath should be kept above the phase transition temperature of the lipids.

-

-

Sample Preparation for CD Measurement:

-

Prepare a stock solution of this compound in phosphate buffer as described in Protocol 1.

-

Add the peptide stock solution to the SUV suspension to achieve the desired peptide-to-lipid molar ratios (e.g., 1:50, 1:100, 1:200).

-

Incubate the peptide-vesicle mixture for at least 15-30 minutes at room temperature to allow for interaction.

-

-

CD Data Acquisition and Analysis:

-

Follow the same procedure for CD spectrometer setup, data acquisition, and processing as described in Protocol 1.

-

The baseline spectrum should be that of the SUV suspension in buffer at the same concentration used in the samples.

-

Visualizations

Experimental Workflow for CD Spectroscopy of this compound

Caption: Workflow for CD spectroscopy of this compound.

Proposed Mechanism of Action: The Carpet Model

Aurein peptides are thought to act via the "carpet model".[8][9] In this mechanism, the peptides accumulate on the surface of the bacterial membrane, orienting parallel to the lipid bilayer. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to the formation of transient pores or micelles and ultimately cell lysis.

Caption: The "Carpet Model" mechanism of this compound.

Concluding Remarks

Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of this compound and its interaction with model membranes. The protocols and data presented here provide a framework for researchers to investigate the structure-function relationships of this promising antimicrobial peptide. Such studies are vital for the development of new peptide-based therapeutics to combat infectious diseases.

References

- 1. cmdr.ubc.ca [cmdr.ubc.ca]

- 2. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The interaction of aurein 2.5 with fungal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.sahmri.org.au [research.sahmri.org.au]

- 5. Effect of membrane composition on antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analyzing protein circular dichroism spectra for accurate secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of protein circular dichroism spectra for secondary structure using a simple matrix multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving Aurein 2.4 Peptide Stability in Solution

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Aurein 2.4 peptide. The information provided is designed to help address common stability challenges encountered during experimental work.

Troubleshooting Guides and FAQs

This section addresses specific issues related to this compound stability in a question-and-answer format.

Q1: My this compound solution appears cloudy or has visible precipitates. What is causing this and how can I resolve it?

A1: Cloudiness or precipitation of your this compound solution is likely due to peptide aggregation. Peptides, particularly those with hydrophobic residues like this compound (Sequence: GLFDIVKKVVGTLAGL-NH2), can self-associate in aqueous solutions.[1][2] This can be influenced by several factors:

-

Concentration: Higher peptide concentrations increase the likelihood of aggregation.[3]

-

pH: The net charge of the peptide is pH-dependent. At or near its isoelectric point, a peptide has a net neutral charge, which can minimize electrostatic repulsion and promote aggregation.

-

Ionic Strength: High salt concentrations can sometimes shield the charges on the peptide, reducing repulsion and leading to aggregation.

-

Temperature: Temperature fluctuations can affect peptide conformation and solubility, potentially leading to aggregation.

Troubleshooting Steps:

-

Lower the Concentration: Try dissolving the peptide at a lower concentration.

-

Optimize pH: Adjust the pH of the buffer. For cationic peptides like this compound, a slightly acidic pH (e.g., pH 4-6) can help maintain a net positive charge and increase solubility through electrostatic repulsion.

-

Use a Different Buffer: Consider using a buffer with a lower ionic strength.

-

Sonication: Brief sonication of the solution can sometimes help to break up small aggregates.

-

Incorporate Solubilizing Agents: For persistent issues, consider the addition of a small amount of an organic co-solvent like acetonitrile or DMSO before adding the aqueous buffer. However, be mindful of the final concentration of the organic solvent as it may affect your experiment.

Q2: I am observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

A2: A loss of biological activity can be attributed to either chemical degradation or physical instability (aggregation). Peptides are susceptible to several degradation pathways in aqueous solutions:[1][4]

-

Hydrolysis: The peptide bonds can be cleaved by hydrolysis, especially at acidic or alkaline pH.

-

Oxidation: Amino acid residues such as methionine (if present) and tryptophan are susceptible to oxidation.

-

Deamidation: The amides on the side chains of asparagine and glutamine can be hydrolyzed. This compound has a C-terminal amide which may also be susceptible to hydrolysis.

Troubleshooting Steps:

-

Storage Conditions: Store the peptide solution in aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

-

pH Control: Maintain the pH of the solution within a stable range, as determined by stability studies. For many peptides, a slightly acidic pH is optimal.[1][4]

-

Protect from Light: Some amino acids can be sensitive to light, so store solutions in amber vials or protected from light.

-

Use High-Purity Water and Reagents: Ensure that the water and buffer components are free of proteases and heavy metals that can catalyze degradation.

-

Consider Lyophilization: For long-term storage, lyophilizing the peptide in a suitable buffer can significantly improve its stability.[5][6]

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating analytical method is crucial to monitor the integrity of your peptide solution over time. The most common and reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Assessment Workflow:

-

Develop an HPLC Method: A gradient method using a C18 column with a mobile phase consisting of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) is typically effective for peptides.

-

Establish a Baseline: Analyze a freshly prepared solution of this compound to determine its initial purity and retention time.

-

Incubate under Test Conditions: Store aliquots of the peptide solution under the desired conditions (e.g., different temperatures, pH values, or in the presence of excipients).

-

Analyze at Time Points: At regular intervals (e.g., 0, 24, 48, 72 hours, and weekly), analyze the stored samples by HPLC.

-

Monitor for Changes: Look for a decrease in the area of the main peptide peak and the appearance of new peaks, which would indicate degradation products.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes typical stability considerations for similar antimicrobial peptides. These values should be used as a general guide, and it is recommended to perform specific stability studies for your particular application.

| Parameter | Condition | Observation | Recommendation |

| Temperature | Storage at 4°C | Gradual loss of activity over weeks. | For short-term storage (days to a week), 4°C is acceptable. For longer-term, store at -20°C or -80°C. |

| Storage at RT (20-25°C) | Significant degradation can occur within days.[7] | Avoid storing this compound solutions at room temperature for extended periods. | |

| Freeze-Thaw Cycles | Repeated cycles can lead to aggregation and loss of activity. | Aliquot the peptide solution upon reconstitution to avoid multiple freeze-thaw cycles. | |

| pH | Acidic (pH 4-6) | Generally promotes stability for cationic peptides by maintaining a net positive charge and minimizing aggregation. | A slightly acidic buffer (e.g., acetate buffer) is a good starting point for formulation. |

| Neutral (pH 7-7.4) | May be close to the isoelectric point for some peptides, potentially leading to aggregation. | If neutral pH is required for the experiment, use the solution immediately after preparation. | |

| Alkaline (pH > 8) | Can accelerate degradation pathways like deamidation and hydrolysis.[8] | Avoid alkaline conditions for storage. | |